REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].Cl[C:6]1[CH:15]=[C:14]2[C:9]([C:10](=[O:22])[C:11]([C:19]([OH:21])=[O:20])=[CH:12][N:13]2[CH:16]2[CH2:18][CH2:17]2)=[CH:8][C:7]=1[F:23].CO>CN1C(=O)CCC1>[CH:16]1([N:13]2[C:14]3[C:9](=[CH:8][C:7]([F:23])=[C:6]([NH:4][CH2:3][CH2:1][OH:2])[CH:15]=3)[C:10](=[O:22])[C:11]([C:19]([OH:21])=[O:20])=[CH:12]2)[CH2:17][CH2:18]1
|
Name
|
|
Quantity
|
55.5 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)O)=O)F
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CN1CCCC1=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Intermediate 29A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Intermediate 29B
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Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
|
Type
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CUSTOM
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Details
|
the reaction mixture was stirred at this temperature for 22 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to about 60° C.
|
Type
|
STIRRING
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Details
|
This mixture was stirred in an ice bath
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
affording
|
Reaction Time |
22 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)NCCO)F)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |